molecular formula C8H15N3O B13184071 3-amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol

3-amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol

Cat. No.: B13184071
M. Wt: 169.22 g/mol
InChI Key: KWSSGUBMXLADGK-UHFFFAOYSA-N
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Description

3-amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with appropriate alkylating agents. One common method is the alkylation of 1-methyl-1H-pyrazole with 3-chloro-2-methylpropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-one.

    Reduction: Formation of 3-amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol
  • 2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol
  • 3-amino-2-methyl-1-(1H-pyrazol-5-yl)propan-1-ol

Uniqueness

3-amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon chain, along with a pyrazole ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-amino-2-methyl-1-(2-methylpyrazol-3-yl)propan-1-ol

InChI

InChI=1S/C8H15N3O/c1-6(5-9)8(12)7-3-4-10-11(7)2/h3-4,6,8,12H,5,9H2,1-2H3

InChI Key

KWSSGUBMXLADGK-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=NN1C)O

Origin of Product

United States

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